![molecular formula C9H9F3N2O B14586794 (1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide CAS No. 61295-62-3](/img/structure/B14586794.png)
(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanimidamide moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in the fields of chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with ethyl chloroformate to yield the desired ethanimidamide compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can further optimize the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1E)-N-Hydroxy-N’-[4-(trifluoromethyl)phenyl]ethanimidamide: Similar structure but with the trifluoromethyl group in the para position.
(1E)-N-Hydroxy-N’-[3-(difluoromethyl)phenyl]ethanimidamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]propanimidamide: Similar structure but with a propanimidamide moiety instead of ethanimidamide.
Uniqueness
The uniqueness of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethanimidamide moiety provides specific reactivity and binding characteristics. These features make the compound particularly valuable in various scientific research applications, distinguishing it from other similar compounds.
特性
CAS番号 |
61295-62-3 |
|---|---|
分子式 |
C9H9F3N2O |
分子量 |
218.18 g/mol |
IUPAC名 |
N-hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide |
InChI |
InChI=1S/C9H9F3N2O/c1-6(14-15)13-8-4-2-3-7(5-8)9(10,11)12/h2-5,15H,1H3,(H,13,14) |
InChIキー |
YVRKZRPVWAHMQD-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=CC(=C1)C(F)(F)F)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
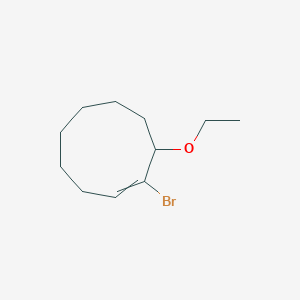
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)
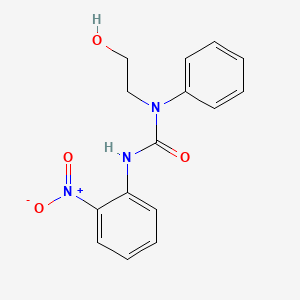
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
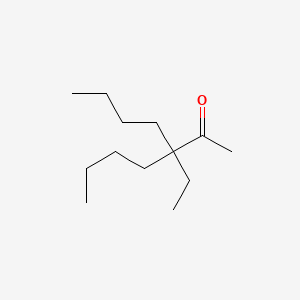
![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)
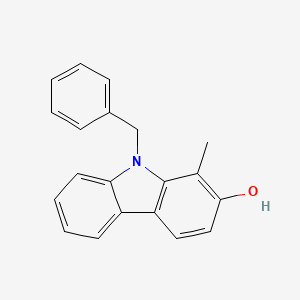
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
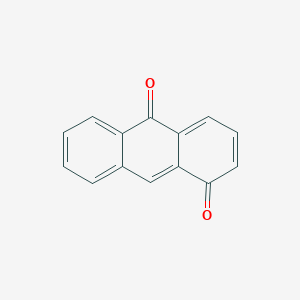
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)
